molecular formula C19H17F3N2O4 B3333937 Trifloxystrobin acid CAS No. 252913-85-2

Trifloxystrobin acid

Cat. No. B3333937
CAS RN: 252913-85-2
M. Wt: 394.3 g/mol
InChI Key: ISZQNKFXNXQTTF-NACSPRHISA-N
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Description

Trifloxystrobin acid is an acid metabolite of trifloxystrobin, which belongs to the class of strobilurin broad-spectrum fungicides . It is widely used and has a low aqueous solubility .


Synthesis Analysis

The synthesis of Trifloxystrobin involves several steps. An improved process for the preparation of trifloxystrobin has been reported, which is simple, economical, efficient, user and environment friendly . Another process involves the conversion of 2-bromo toluene to intermediate (7) via Grignard reaction, oxime formation, followed by bromination reaction .


Molecular Structure Analysis

The molecular formula of Trifloxystrobin is C20H19F3N2O4 . Its average mass is 408.371 Da and its monoisotopic mass is 408.129700 Da .


Chemical Reactions Analysis

Trifloxystrobin can undergo photoisomerization in acetone under artificial sunlight, resulting in an equilibrium mixture of four isomers . It is also susceptible to hydrolysis, resulting in the formation of the corresponding acid metabolites .


Physical And Chemical Properties Analysis

Trifloxystrobin has a low aqueous solubility and a low volatility . It is a solid substance .

Mechanism of Action

Target of Action

Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .

Mode of Action

The mode of action of trifloxystrobin acid involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by trifloxystrobin acid is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, trifloxystrobin acid blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .

Pharmacokinetics

It is known that trifloxystrobin is metabolized by plants into acid products after absorption .

Result of Action

The result of trifloxystrobin acid’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes trifloxystrobin acid a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .

Action Environment

Trifloxystrobin acid’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .

Safety and Hazards

Trifloxystrobin is highly flammable and harmful if swallowed. It causes serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing its mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

The removal of strobilurins from ecosystems has received much attention due to their broad-spectrum mode of action which also produces non-target impacts. Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of strobilurins .

properties

IUPAC Name

(2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12+,24-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQNKFXNXQTTF-NACSPRHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892513
Record name Trifloxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifloxystrobin acid

CAS RN

252913-85-2
Record name Trifloxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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